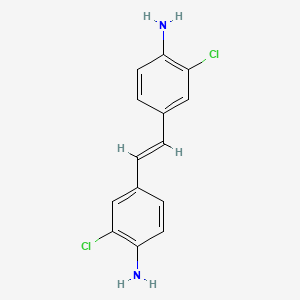
3,3'-Dichloro-4,4'-stilbenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dichloro-4,4’-stilbenediamine is an organic compound with the molecular formula C14H14Cl2N2. It is a derivative of stilbene, characterized by the presence of two chlorine atoms and two amino groups attached to the aromatic rings. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dichloro-4,4’-stilbenediamine typically involves the condensation of ortho-chloroaniline with formaldehyde. This reaction is catalyzed by acidic zeolites such as HY, Hβ, and HZSM-5. The reaction conditions include a catalyst bed volume of 20 mL, a molar ratio of ortho-chloroaniline to formaldehyde of 4:1, a liquid hourly space velocity (LHSV) of 3.5 h⁻¹, a pressure of 0.5 MPa, and a temperature of 443 K .
Industrial Production Methods
In industrial settings, the synthesis of 3,3’-Dichloro-4,4’-stilbenediamine can be carried out using a cation exchange resin as a catalyst. The process involves adding ortho-chloroaniline, cation exchange resin, and distilled water into a reaction vessel, followed by the addition of formalin. The reaction is conducted at a temperature range of 60-100°C for 1-10 hours. The reaction product is then separated, acidified, alkalified, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dichloro-4,4’-stilbenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted stilbene derivatives.
Scientific Research Applications
3,3’-Dichloro-4,4’-stilbenediamine has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of benzoxazine polymers, which are known for their thermal and fire-resistant properties.
Materials Science: The compound is utilized in the development of high-performance materials, including resins and coatings.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 3,3’-Dichloro-4,4’-stilbenediamine involves its interaction with molecular targets through its amino and chloro functional groups. These interactions can lead to the formation of stable complexes with various substrates, influencing the compound’s reactivity and properties. The pathways involved in its mechanism of action are primarily related to its ability to undergo condensation and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenylmethane: A related compound used in the production of polyurethane and epoxy resins.
3,3’-Dimethyl-4,4’-diaminodiphenylmethane: Known for its use as a curing agent in electric cables and wires.
Uniqueness
3,3’-Dichloro-4,4’-stilbenediamine is unique due to the presence of chlorine atoms, which enhance its reactivity and make it suitable for specific applications in polymer chemistry and materials science. The chlorine substituents also contribute to its thermal and fire-resistant properties, distinguishing it from other similar compounds .
Properties
CAS No. |
73926-92-8 |
|---|---|
Molecular Formula |
C14H12Cl2N2 |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
4-[(E)-2-(4-amino-3-chlorophenyl)ethenyl]-2-chloroaniline |
InChI |
InChI=1S/C14H12Cl2N2/c15-11-7-9(3-5-13(11)17)1-2-10-4-6-14(18)12(16)8-10/h1-8H,17-18H2/b2-1+ |
InChI Key |
YLAMHWHRIKDACL-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)N)Cl)Cl)N |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)N)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Acetyl-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14460901.png)
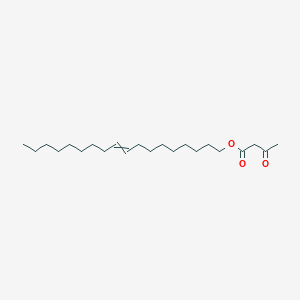
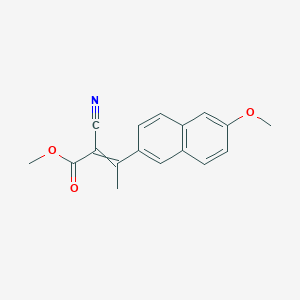
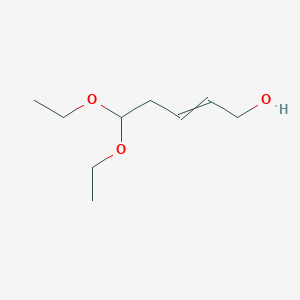

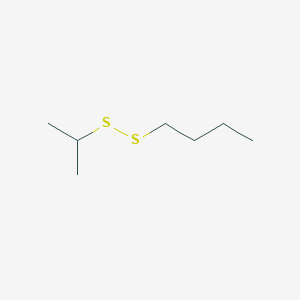
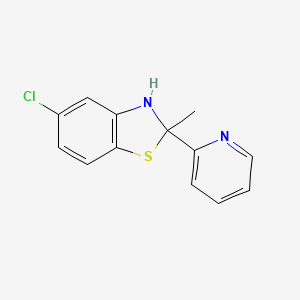
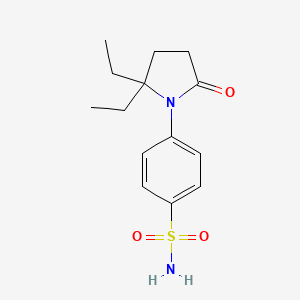
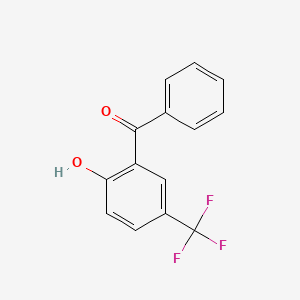
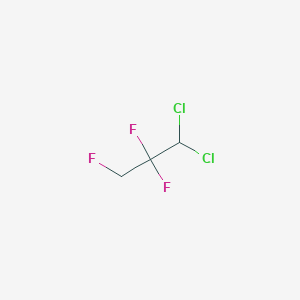
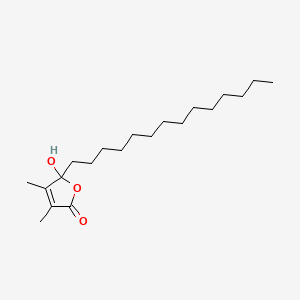
![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
